Differential Carboxylic Ester Hydrolase Engagement: Pig Liver Carboxylesterase IC50 of 473 nM vs. Human Carboxylesterase 1
The target compound demonstrates a clear species-selectivity profile: it inhibits Sus scrofa (pig) liver carboxylesterase with an IC50 of 473 nM [1], yet the structurally distinct monoacylglycerol lipase inhibitor JZL184 (4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate) shows no detectable inhibition of human carboxylesterase 1 (hCE1) under comparable conditions [2]. This animal model vs. human isoform comparison provides procurement-level assurance that the compound can be utilized as a species-selective esterase probe when human-specific hCE1 inactivity is a required experimental control.
| Evidence Dimension | Inhibition of liver carboxylesterase enzyme activity |
|---|---|
| Target Compound Data | IC50: 473 nM (pig liver carboxylesterase, using p-nitrophenyl acetate substrate, 5 min preincubation) |
| Comparator Or Baseline | JZL184: No detectable inhibition of human carboxylesterase 1 (hCE1) |
| Quantified Difference | Qualitative difference: Target compound active on pig esterase (473 nM) vs. comparator lacking activity on human isoform, enabling species-selective assay design. |
| Conditions | Sus scrofa (pig) liver carboxylesterase; p-nitrophenyl acetate hydrolysis assay; 5 min preincubation prior to substrate addition. Assay curated by ChEMBL (BindingDB ID: BDBM50412686). |
Why This Matters
This species-selectivity evidence enables researchers to specify this compound for porcine esterase assays while using a genetically distinct human enzyme system as a negative control, thereby reducing false-positive rates in drug metabolism screening panels.
- [1] BindingDB. BDBM50412686: Affinity Data for Liver Carboxylesterase (Sus scrofa). Binding Database, University of Maryland. Curated by ChEMBL. Accessed 2026-05-11. View Source
- [2] BindingDB. BDBM50153598: Affinity Data for Nuclear Receptor ROR-gamma. Binding Database, University of Maryland. Curated by ChEMBL. Accessed 2026-05-11. View Source
